(R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine chemical properties
(R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine chemical properties
An In-depth Technical Guide to the 1,2,3,4-Tetrahydroquinoline Core with Analysis of (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine
Executive Summary
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Its prevalence in approved drugs and clinical candidates stems from its unique three-dimensional structure and its capacity for versatile functionalization. This guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of the parent THQ scaffold. While specific experimental data for the chiral derivative, (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine, is not extensively documented in publicly accessible literature, this paper will build upon the foundational chemistry of the parent THQ to provide expert analysis and predict the physicochemical and pharmacological implications of its specific substitutions. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this pivotal chemical entity.
The 1,2,3,4-Tetrahydroquinoline Scaffold: A Privileged Structure
The THQ nucleus is a bicyclic heterocyclic compound derived from the partial hydrogenation of quinoline.[3] This structural motif is found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, anti-HIV, and central nervous system (CNS) applications.[2][4] Its significance lies in its rigid, yet conformationally flexible, framework which allows for the precise spatial orientation of functional groups, making it an ideal scaffold for designing molecules that interact with specific biological targets like enzymes and receptors.[5]
Physicochemical and Spectroscopic Properties of the Core Scaffold
Understanding the fundamental properties of the unsubstituted 1,2,3,4-tetrahydroquinoline is essential for predicting the behavior of its more complex derivatives.
Core Physicochemical Data
The properties of the parent 1,2,3,4-tetrahydroquinoline (CAS: 635-46-1) provide a baseline for derivatization efforts.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N | [5][6] |
| Molar Mass | 133.19 g/mol | [5][6] |
| Appearance | Colorless to yellow oily liquid | [3][6] |
| Density | ~1.06 g/cm³ | [3][5] |
| Melting Point | 13 - 20 °C | [3][5] |
| Boiling Point | ~251 °C | [3][5] |
| pKa | 5.06 (of the conjugate acid) | [6] |
Spectroscopic Profile
The spectroscopic signature of the THQ core is well-characterized. Key features include:
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¹H NMR: The spectrum typically shows complex multiplets for the aliphatic protons at C2, C3, and C4, usually in the range of 1.8-3.5 ppm. The aromatic protons on the benzene ring appear between 6.5 and 7.2 ppm. The N-H proton of the secondary amine presents as a broad singlet, the chemical shift of which is dependent on solvent and concentration.[7]
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¹³C NMR: Aliphatic carbons (C2, C3, C4) resonate in the upfield region (20-50 ppm), while the aromatic carbons appear in the downfield region (114-145 ppm).
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Mass Spectrometry (MS): Electron ionization typically results in a prominent molecular ion peak (m/z = 133 for the parent) and characteristic fragmentation patterns.
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Infrared (IR) Spectroscopy: Key absorptions include a sharp N-H stretch around 3400 cm⁻¹ for the secondary amine and C-H stretches for both aromatic (~3000-3100 cm⁻¹) and aliphatic (~2800-3000 cm⁻¹) moieties.
Synthesis and Stereochemical Considerations
The synthesis of the THQ scaffold is a mature field, with numerous established methodologies. Asymmetric synthesis is particularly crucial for drug development to access enantiomerically pure derivatives.
General Synthesis: Catalytic Hydrogenation of Quinolines
A robust and common method for preparing the THQ core is the catalytic hydrogenation of the corresponding quinoline precursor. This reaction selectively reduces the nitrogen-containing heterocyclic ring while leaving the benzene ring intact.
Protocol: Synthesis of 1,2,3,4-Tetrahydroquinoline via Hydrogenation
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Reactor Setup: A solution of quinoline in a suitable solvent (e.g., ethanol, acetic acid) is placed in a high-pressure hydrogenation vessel.
-
Catalyst Addition: A heterogeneous catalyst, such as Palladium on carbon (Pd/C, 5-10 wt%) or Platinum(IV) oxide (PtO₂), is added to the mixture.
-
Expert Insight: Palladium-based catalysts are often preferred for their high activity and selectivity in reducing the pyridine ring of quinoline without over-reducing the benzene ring. The choice of solvent can influence reaction rates and selectivity.
-
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-500 psi). The reaction is stirred at a controlled temperature (e.g., 25-80 °C) until hydrogen uptake ceases.
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Workup: The reaction mixture is filtered through a pad of celite to remove the catalyst. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified, typically by vacuum distillation or column chromatography, to yield pure 1,2,3,4-tetrahydroquinoline.
Asymmetric Synthesis and Chiral Integrity
Introducing a substituent at the C2, C3, or C4 position of the THQ ring creates a chiral center. For the target molecule, (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine, the stereocenter is at the C3 position. Accessing a single enantiomer is critical, as different enantiomers of a drug can have vastly different pharmacological activities and toxicological profiles.
Asymmetric synthesis of such derivatives is often achieved through methods like:
-
Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers using a chiral acid.
-
Asymmetric Hydrogenation: Using a chiral catalyst (e.g., an Iridium or Rhodium complex with a chiral ligand) to hydrogenate a prochiral precursor, such as a 3-aminoquinoline, to directly yield the desired enantiomer.[8]
-
Domino Reactions: Employing multi-step, one-pot reactions that use chiral catalysts to build the ring system with stereocontrol.[1]
Caption: Asymmetric vs. Racemic routes to chiral THQ derivatives.
Reactivity and Derivatization Potential
The THQ scaffold possesses two primary sites for chemical modification: the nucleophilic secondary amine and the electron-rich aromatic ring. This dual reactivity is key to its utility in building diverse molecular libraries.
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N-Functionalization: The nitrogen atom is a strong nucleophile. It readily undergoes:
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N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to introduce alkyl groups (e.g., the N-methyl group in the target molecule).
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N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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N-Arylation: Palladium- or copper-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) to attach aryl groups.
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-
C-Functionalization (Aromatic Ring): The aromatic ring is activated towards electrophilic aromatic substitution (SEAr) by the electron-donating effect of the fused dihydro-pyrrole ring. Substitutions, such as nitration, halogenation, and Friedel-Crafts reactions, typically occur at the C6 and C8 positions.
Caption: Key reactive sites on the THQ scaffold.
Analysis of (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine
Based on the foundational principles outlined above, we can now infer the chemical properties of the specific target molecule. The introduction of the N-methyl and (R)-3-amino groups will significantly alter the parent scaffold's characteristics.
| Feature | Parent THQ | (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine (Predicted) | Rationale |
| Amine Basicity | Secondary Amine (pKa ~5.1) | Tertiary Amine (N1) & Primary Amine (C3) | The N-methyl group converts the ring nitrogen to a tertiary amine, which is typically slightly more basic than a secondary amine in the gas phase but can be less basic in solution due to solvation effects. The primary amine at C3 introduces a second, stronger basic center (aliphatic primary amines have pKa ~10-11). The molecule will be dibasic. |
| Polarity & Solubility | Moderately polar; limited water solubility | High polarity; likely soluble in aqueous acid | The addition of a primary amine group significantly increases the molecule's polarity and its capacity for hydrogen bonding, enhancing water solubility. It will readily form salts in acidic media. |
| Stereochemistry | Achiral | Chiral (R-enantiomer) | The substituent at C3 creates a stereocenter. As a single enantiomer, it will rotate plane-polarized light and is expected to exhibit stereospecific interactions with chiral biological targets. |
| Reactivity | Nucleophilic secondary amine | Nucleophilic primary amine; less reactive tertiary amine | The primary amine at C3 becomes the most reactive nucleophilic site for reactions like acylation or alkylation. The tertiary amine at N1 is sterically more hindered and less reactive. |
| Pharmacological Profile | Scaffold for diverse activities | Potential for CNS activity, receptor modulation | The 1,2,3,4-tetrahydroquinoline core is a known scaffold for CNS-active agents.[2] The presence of two amine groups, one tertiary and one primary, creates a pharmacophore that could interact with monoamine transporters, GPCRs (like serotonin or dopamine receptors), or ion channels, making it a compound of high interest for neuropharmacology and other therapeutic areas. |
Conclusion
The 1,2,3,4-tetrahydroquinoline scaffold is a validated and highly valuable platform in drug discovery. Its robust synthesis, predictable reactivity, and favorable structural properties ensure its continued relevance. While (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine represents a specific and less-documented iteration, a thorough understanding of the parent THQ's chemistry allows for a well-reasoned prediction of its properties. The combination of the THQ core, a chiral center, and two distinct amine functionalities makes this molecule a compelling candidate for further investigation, particularly in the fields of neuropharmacology and oncology. Future experimental work should focus on its asymmetric synthesis and the elucidation of its specific biological targets to fully realize its therapeutic potential.
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